S-Adenosyl L-Methionine

salt form stability hygroscopicity formulation development

For reproducible results, specify the disulfate tosylate salt (CAS 97540-22-2) of S-Adenosyl-L-Methionine. This form is definitively more stable than butanedisulfonate salts, resisting moisture-induced degradation. Insist on >70% active (S,S)-isomer content to guarantee potency, as racemic mixtures compromise molar efficacy. Ideal for hepatic methylation studies where methionine is ineffective.

Molecular Formula C34H54N12O16S4
Molecular Weight 1015.1 g/mol
Cat. No. B13837645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Adenosyl L-Methionine
Molecular FormulaC34H54N12O16S4
Molecular Weight1015.1 g/mol
Structural Identifiers
SMILESC[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)[O-])CS(=O)(=O)[O-]
InChIInChI=1S/2C15H22N6O5S.C4H10O6S2/c2*1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;5-11(6,7)3-1-2-4-12(8,9)10/h2*5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);1-4H2,(H,5,6,7)(H,8,9,10)/t2*7-,8+,10+,11+,14+,27?;/m00./s1
InChIKeyNWVICASORGOGDW-FFSFXTILSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 250 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-Adenosyl-L-Methionine (SAMe) Technical Procurement Guide: Salt Form Stability, Methylation Efficacy & Clinical Comparator Data


S-Adenosyl-L-Methionine (SAMe; also known as ademetionine) is an endogenous sulfonium compound that functions as the principal biological methyl donor in transmethylation reactions and serves as a precursor in transsulfuration and polyamine biosynthesis [1]. The free base form of SAMe is intrinsically unstable, undergoing rapid racemization at the sulfonium center (first-order rate constant of 1.8 × 10⁻⁶ s⁻¹ at 37°C and pH 7.5) and hydrolytic degradation to 5′-methylthioadenosine and homoserine, rendering it unsuitable for commercial formulation [2]. To address this fundamental liability, SAMe is exclusively manufactured and supplied as stabilized salt forms, most commonly the 1,4-butanedisulfonate salt, the disulfate tosylate double salt, or the tosylate monosalt [3]. These salt variants, along with proprietary enteric coating technologies and formulation strategies, represent the critical differentiators that govern shelf stability, hygroscopicity, and ultimately the viability of SAMe as a research tool or therapeutic agent [4].

Why SAMe Cannot Be Generically Substituted: Salt-Dependent Stability and Isomeric Purity as Procurement Decision Drivers


Generic substitution of SAMe is precluded by three interdependent factors that materially impact research reproducibility and commercial formulation viability. First, the intrinsic instability of the SAMe molecule requires stabilization via specific counterion pairing; different salt forms (e.g., 1,4-butanedisulfonate vs. disulfate tosylate vs. tosylate monosalt) exhibit markedly different hygroscopicity profiles and degradation kinetics under identical storage conditions [1]. Second, SAMe exists as two diastereoisomers at the sulfonium center: the biologically active (S,S)-isomer and the inactive (R,S)-isomer. Commercial preparations vary substantially in isomeric purity, with some suppliers reporting active (S,S)-isomer content exceeding 70% while others may fall below 50%, directly impacting the effective molar potency per unit mass [2]. Third, even among salt forms with comparable stability, differences in enteric coating technologies (e.g., pH-dependent dissolution thresholds ranging from pH 5.0 to pH 6.8) and formulation matrices create substantial variability in gastrointestinal release profiles and systemic bioavailability, which has been documented to range from 0.5% for uncoated material to 2-3% for optimized enteric-coated formulations [3]. These salt- and formulation-specific variables render cross-vendor or cross-product substitution scientifically invalid without explicit comparative qualification data.

Quantitative Evidence Guide: Head-to-Head Performance Data for SAMe Salt Selection, Formulation Development, and Clinical Application


SAMe Disulfate Tosylate vs. Butanedisulfonate: Comparative Stability and Hygroscopicity

Comparative stability evaluation of SAMe salt forms demonstrates that the disulfate tosylate double salt exhibits superior resistance to moisture-induced degradation relative to the commonly available 1,4-butanedisulfonate salt. Patent data establish that novel SAMe disulfate tosylate compositions demonstrate measurably enhanced stability compared to the butanedisulfonate salt under equivalent ambient storage conditions [1]. Independent commercial technical documentation corroborates that the disulfate tosylate salt is specifically engineered for superior shelf stability in oral solid dosage forms and is the preferred choice for manufacturing high-potency tablets and capsules, while butanedisulfonate preparations are noted to be extremely hygroscopic and sensitive to moisture, necessitating strictly controlled processing and storage environments .

salt form stability hygroscopicity formulation development solid-state degradation

Isomeric Purity as a Potency Multiplier: (S,S)-SAMe Content Exceeding 70% in Commercial Preparations

Commercial SAMe preparations vary substantially in the ratio of biologically active (S,S)-isomer to inactive (R,S)-isomer. Analysis of proprietary SAMe formulations reveals that the (S,S)-isomer content can reach greater than 70% in optimized manufacturing processes, a specification that directly enhances the effective molar potency per unit mass of the product [1]. This isomeric enrichment is not universal across all commercial sources; the baseline racemic mixture contains approximately 50% active isomer, and suboptimal manufacturing or storage conditions can further reduce active isomer content through sulfonium center racemization (first-order rate constant 1.8 × 10⁻⁶ s⁻¹ at 37°C, pH 7.5) [2].

isomeric purity diastereoisomer ratio bioavailability potency standardization

SAMe vs. Methionine: Differential Capacity to Restore Hepatic SAM Pools and DNA Methylation

Direct comparative studies in rat liver during early-stage hepatocarcinogenesis reveal a critical functional distinction between SAMe and its metabolic precursor methionine. In this model, SAMe administration produced a dose-dependent recovery of hepatic SAM content and restoration of DNA methylation levels, whereas methionine administration failed to achieve either outcome [1]. Specifically, SAMe, but not methionine, caused a dose-dependent recovery of SAM content and DNA methylation, and partially reconstituted the liver 5′-methylthioadenosine (MTA) pool [1]. This finding demonstrates that under conditions of impaired methionine adenosyltransferase activity or reduced SAM synthetase capacity, exogenous methionine cannot substitute for direct SAMe supplementation.

methyl donor comparison hepatic methylation DNA methylation hepatocarcinogenesis

SAMe vs. Betaine: Differential Capacity to Remethylate Homocysteine in Ethanol-Induced Hepatic Steatosis

A direct comparative study in ethanol-treated rat hepatocytes evaluated the effects of SAMe and betaine on methionine metabolism and hepatic steatosis. Both compounds were effective in increasing the SAM:SAH (S-adenosylmethionine:S-adenosylhomocysteine) ratio and attenuating hepatic steatosis. However, a critical functional divergence was identified: only betaine could effectively remethylate homocysteine and prevent increased homocysteine release by the liver, whereas SAMe failed to produce this effect [1]. This differential activity reflects the distinct metabolic entry points of these two methyl donors—betaine via betaine-homocysteine methyltransferase (BHMT) and SAMe via multiple methyltransferases—and defines a clear basis for selection based on the specific metabolic pathway intervention required.

methyl donor comparison homocysteine metabolism alcoholic liver disease SAM:SAH ratio

SAMe vs. NSAIDs in Osteoarthritis: Equivalent Analgesic Efficacy with Superior Tolerability

Multiple randomized controlled trials have established the comparative efficacy and tolerability profile of SAMe relative to non-steroidal anti-inflammatory drugs (NSAIDs) in knee osteoarthritis. In a 4-week trial comparing SAMe 1,200 mg/day to ibuprofen 1,200 mg/day, SAMe was equally effective to ibuprofen in efficacy and better tolerated in short-term treatment [1]. In a separate double-blind multicenter study comparing SAMe to naproxen (750 mg/day) and placebo, both active treatments were more effective than placebo (p < 0.01), but SAMe demonstrated significantly better tolerability than naproxen by both physician (p < 0.025) and patient (p < 0.01) assessment, and in the number of patients experiencing side effects (p < 0.05) [2]. An 8-week Phase IV study in Korean patients comparing SAMe 1,200 mg/day to nabumetone 1,000 mg/day found no significant differences in pain relief or tolerability between treatments [3].

osteoarthritis analgesic efficacy NSAID comparison tolerability ibuprofen naproxen

SAMe vs. Antidepressants in Major Depressive Disorder: Comparable Efficacy with Favorable Acceptability

A 2024 systematic review and meta-analysis of randomized controlled trials comparing SAMe with antidepressants or placebo for depression evaluated efficacy and acceptability outcomes. The analysis found low-certainty evidence suggesting comparable efficacy of SAMe and antidepressants for treating depression [1]. Moderate-certainty evidence indicated that SAMe monotherapy may offer a moderate therapeutic benefit in alleviating depressive symptoms [1]. A network meta-analysis further positioned SAMe among nutraceuticals showing strong performance as either monotherapy or adjunctive therapy to antidepressants, with comparable tolerability to placebo [2]. A trend observed in pooled analysis showed SAMe demonstrating a slightly lesser reduction in depressive symptoms compared to antidepressants, with a standardized mean difference (SMD) of 0.06 (95% CI: -0.06 to 0.18; I² = 49%), indicating a small and non-significant effect size favoring antidepressants [3].

depression antidepressant comparison meta-analysis efficacy tolerability

SAMe Application Scenarios: Evidence-Backed Selection Criteria for Research and Industrial Procurement


Pharmaceutical Formulation Development: Selection of Disulfate Tosylate Salt for Solid Oral Dosage Forms Requiring Extended Shelf Stability

Based on comparative stability evidence establishing the superior moisture resistance of SAMe disulfate tosylate relative to butanedisulfonate salts [1], procurement for solid oral dosage form development should prioritize the disulfate tosylate salt. This selection directly addresses the compound's inherent hygroscopicity and degradation liabilities, enabling extended shelf-life under controlled conditions and reducing cold-chain logistics requirements. Formulation scientists should further specify minimum (S,S)-isomer content exceeding 70% to ensure maximum potency per unit mass, as demonstrated by commercial manufacturing specifications [2]. The combination of optimized salt form selection and high isomeric purity specification represents the evidence-based procurement standard for pharmaceutical-grade SAMe.

Hepatic Methylation Research: Direct SAMe Supplementation in Models of Impaired Methionine Adenosyltransferase Activity

For research protocols investigating hepatic methylation defects, alcoholic or non-alcoholic steatohepatitis, or early-stage hepatocarcinogenesis, SAMe—not methionine—should be selected as the methyl donor of choice. Direct comparative evidence demonstrates that methionine fails to restore hepatic SAM pools or DNA methylation under conditions of impaired methionine metabolism, whereas SAMe produces dose-dependent recovery of both parameters [3]. This application scenario is particularly critical in models where methionine adenosyltransferase activity is known to be compromised, including ethanol-induced liver injury and preneoplastic hepatic lesions. Procurement for these research applications should specify SAMe rather than assuming methionine represents a functionally equivalent or cost-saving alternative.

Osteoarthritis Clinical Trial Programs: SAMe as an Evidence-Based NSAID Alternative with Demonstrated Analgesic Equivalence and Superior Tolerability

Clinical research programs evaluating osteoarthritis interventions should consider SAMe (1,200 mg/day) as a comparator arm or primary intervention based on multiple head-to-head trials demonstrating analgesic efficacy equivalent to ibuprofen (1,200 mg/day) [4], naproxen (750 mg/day) [5], and nabumetone (1,000 mg/day) [6], coupled with consistently superior or equivalent tolerability profiles. The evidence base supports SAMe's positioning as an evidence-based alternative to NSAIDs, particularly in patient populations with gastrointestinal risk factors, cardiovascular comorbidities, or NSAID intolerance. Procurement for these trials should specify pharmaceutical-grade SAMe in a stabilized salt form with validated enteric coating to optimize bioavailability.

Depression Research and Nutraceutical Comparator Studies: SAMe as a Meta-Analysis-Validated Active Comparator

Investigators designing randomized controlled trials for major depressive disorder should consider SAMe as an evidence-based active comparator or adjunctive treatment arm. Meta-analytic evidence from systematic reviews demonstrates comparable efficacy between SAMe and conventional antidepressants (SMD = 0.06; 95% CI: -0.06 to 0.18), with moderate-certainty evidence supporting therapeutic benefit as monotherapy [7] [8]. Network meta-analysis further positions SAMe among nutraceuticals with strong performance as either monotherapy or adjunctive therapy [9]. For procurement supporting these trials, specification of stabilized salt form, high (S,S)-isomer content, and validated enteric coating is essential to ensure consistency with the clinical evidence base, as bioavailability and potency are formulation-dependent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for S-Adenosyl L-Methionine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.